molecular formula C24H21NO4 B2706187 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid CAS No. 2138194-85-9

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid

Cat. No.: B2706187
CAS No.: 2138194-85-9
M. Wt: 387.435
InChI Key: MFMCAXILZVCSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The process includes the purification of the final product using techniques such as crystallization or chromatography to achieve the desired purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation and can be selectively removed under mild conditions to reveal the free amino group for further reactions . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid is unique due to its specific structure, which provides distinct steric and electronic properties that can influence the reactivity and stability of the compound during peptide synthesis. Its dimethylbenzoic acid moiety adds additional steric bulk, which can be advantageous in certain synthetic applications .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-14-11-12-21(15(2)22(14)23(26)27)25-24(28)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMCAXILZVCSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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